4-[4-(hydroxymethyl)phenoxy]butanenitrile
Description
4-[4-(Hydroxymethyl)phenoxy]butanenitrile is a nitrile-containing organic compound characterized by a phenoxy group substituted with a hydroxymethyl moiety at the para position, attached to the fourth carbon of a butanenitrile chain. Its molecular formula is C₁₁H₁₃NO₂ (molecular weight: 191.23 g/mol). This compound has been utilized as a synthetic building block in organic chemistry, though commercial availability is currently discontinued . Its structural features, including the electron-donating hydroxymethyl group and the nitrile functionality, make it a subject of interest in comparative studies with analogs.
Properties
IUPAC Name |
4-[4-(hydroxymethyl)phenoxy]butanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6,13H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEZZCAFZLZKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125439-56-7 | |
| Record name | 4-[4-(hydroxymethyl)phenoxy]butanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(hydroxymethyl)phenoxy]butanenitrile typically involves the reaction of 4-hydroxybenzyl alcohol with 4-bromobutanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(hydroxymethyl)phenoxy]butanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: 4-[4-(carboxymethyl)phenoxy]butanenitrile.
Reduction: 4-[4-(hydroxymethyl)phenoxy]butylamine.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
Biological Applications
-
Inhibition of Enzymes :
- The compound has been studied as a potential inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in the degradation of prostaglandins, particularly PGE2. Inhibition of this enzyme can lead to increased levels of PGE2, which has implications for inflammatory responses and tissue regeneration .
-
Tissue Regeneration :
- In animal models, compounds similar to 4-[4-(hydroxymethyl)phenoxy]butanenitrile have shown promise in enhancing tissue regeneration post-injury or surgery. For instance, studies indicated that the administration of these compounds could accelerate recovery in bone marrow transplantation models by improving neutrophil and platelet recovery .
- Colitis Treatment :
Pharmaceutical Formulations
This compound can be incorporated into pharmaceutical formulations aimed at treating various conditions:
- Muscle Degeneration : A method utilizing this compound was disclosed for treating muscular deterioration, indicating its role in enhancing muscle contractility and overall muscle health .
- Combination Therapies : The compound's ability to modulate biological pathways makes it a candidate for combination therapies, particularly in oncology and regenerative medicine.
Table 1: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 192.10192 | 142.5 |
| [M+Na]+ | 214.08386 | 154.1 |
| [M+NH₄]+ | 209.12846 | 147.0 |
| [M+K]+ | 230.05780 | 144.5 |
| [M-H]- | 190.08736 | 136.8 |
Case Studies
-
Case Study on Tissue Recovery :
- In a controlled study involving mice subjected to bone marrow transplantation, the application of a compound structurally related to this compound resulted in a significant reduction in recovery time for neutrophils and platelets compared to control groups receiving saline injections. The study highlighted the compound's potential role in clinical settings to improve patient outcomes post-transplantation .
- Colitis Management Case Study :
Mechanism of Action
The mechanism of action of 4-[4-(hydroxymethyl)phenoxy]butanenitrile involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Influence on Reactivity and Solubility: The hydroxymethyl group in the target compound enhances hydrophilicity compared to non-hydroxylated analogs like 4-(4-hydroxyphenoxy)butanenitrile . Halogenated derivatives (e.g., bromo, chloro, trifluoromethyl) exhibit increased molecular weight and lipophilicity, which may reduce aqueous solubility but improve membrane permeability in pharmaceutical contexts .
Nitrile Position and Biological Activity: The benzonitrile derivative (Crisaborole intermediate) demonstrates significant protein kinase inhibitory activity, attributed to the nitrile's positioning adjacent to a bromo-hydroxymethylphenoxy group . In contrast, butanenitrile derivatives (e.g., the target compound) lack this spatial arrangement, likely reducing similar bioactivity.
Natural vs. Synthetic Derivatives: Glycosylated analogs, such as 4-(β-D-glucopyranosyloxy)-3-hydroxy-2-(hydroxymethyl)-butanenitrile, exhibit enhanced solubility due to the glucose moiety and are isolated from medicinal plants like Rhodiola kirilowii . These natural products contrast with synthetic analogs, which prioritize structural simplicity for industrial applications.
Physicochemical and Spectroscopic Comparisons
- Boiling Points/Melting Points: Limited data exist for the target compound, but halogenated analogs (e.g., 4-[2-Chloro-4-(trifluoromethyl)phenoxy]butanenitrile) are expected to have higher boiling points due to increased molecular mass and halogen-induced van der Waals forces .
- NMR and FTIR Profiles :
Biological Activity
4-[4-(hydroxymethyl)phenoxy]butanenitrile , with the CAS number 125439-56-7, is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by a phenoxy group and a nitrile functional group, which may contribute to its pharmacological properties. The following sections will delve into its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that compounds with similar structures often exhibit effects on:
- Enzyme Inhibition : Compounds with phenoxy groups are known to inhibit specific enzymes, such as cyclooxygenases and lipoxygenases, which play crucial roles in inflammatory processes.
- Cell Proliferation : Some derivatives of phenoxy compounds have been shown to modulate cell cycle progression, potentially impacting cancer cell growth.
Case Studies and Research Findings
-
Inhibition of Prostaglandin Dehydrogenase :
A study investigated the inhibition of 15-prostaglandin dehydrogenase (15-PGDH) by related compounds. The findings indicated that certain structural modifications could enhance the inhibitory potency, suggesting a similar potential for this compound in modulating prostaglandin levels in vivo . -
Cytotoxicity in Cancer Cell Lines :
Research on structurally analogous compounds demonstrated significant cytotoxic effects against various cancer cell lines, including HL60 and HeLa cells. These studies highlighted the importance of structure-activity relationships in determining the efficacy of phenoxy-based compounds . -
Antiviral Activity :
Related compounds have been synthesized and evaluated for antiviral properties against viruses such as HSV and HIV. The results indicated promising activity, which may extend to this compound, warranting further investigation into its potential as an antiviral agent .
Comparative Analysis
The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:
| Compound Name | Main Biological Activity | Notable Findings |
|---|---|---|
| This compound | Potential enzyme inhibition | Similar structure enhances activity |
| Benzopsoralens | Cytotoxicity in malignant cells | More effective under UVA irradiation |
| 9-[2-fluoro-4-hydroxy-3-hydroxymethyl-2-butenyl]adenine | Antiviral activity | Effective against HSV and HIV |
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced potency and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
